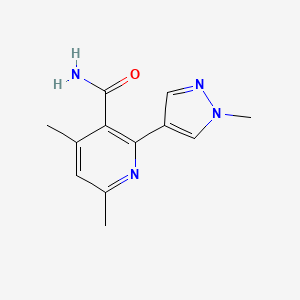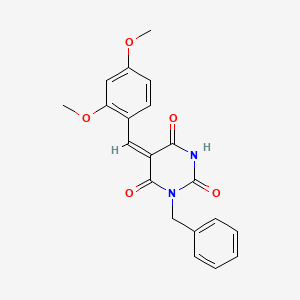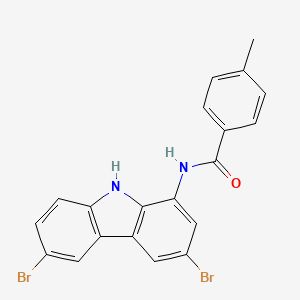
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide (DMN) is a chemical compound with potential applications in scientific research. It is a derivative of nicotinamide and has been studied for its biochemical and physiological effects.
Wirkmechanismus
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide inhibits PARP-1 by binding to its catalytic domain and preventing the formation of poly(ADP-ribose) chains. This leads to the accumulation of DNA damage and ultimately, cell death. 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has also been shown to inhibit the activity of other PARP family members, such as PARP-2 and tankyrase-1.
Biochemical and Physiological Effects
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, both in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models. In addition, 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. It can be easily synthesized in the lab and is relatively stable. However, 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide. Another area of interest is the investigation of the potential applications of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide in combination with other therapies, such as immunotherapy and targeted therapy. Furthermore, the neuroprotective effects of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide need to be further explored in animal models and clinical trials. Finally, the development of new methods for the delivery of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide to improve its bioavailability and solubility is also an important area of research.
Conclusion
In conclusion, 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide (4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide) is a chemical compound with potential applications in scientific research. It has been shown to inhibit the activity of PARP-1 and other PARP family members, leading to cell death. 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has potential applications in cancer therapy and neurodegenerative diseases. However, further research is needed to fully explore its potential applications and limitations.
Synthesemethoden
The synthesis of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide involves the reaction of 4,6-dimethyl-2-nicotinoyl chloride with 1-methyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from ethanol to obtain 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death. Inhibition of PARP-1 has been suggested as a therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-(1-methylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-4-8(2)15-11(10(7)12(13)17)9-5-14-16(3)6-9/h4-6H,1-3H3,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEVXVCFCIYEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)C2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6122447.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B6122468.png)

![2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6122475.png)
![6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6122476.png)
![4-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6122491.png)

![5-(4-bromophenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122512.png)

![2-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6122520.png)
![2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B6122524.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6122526.png)

![[1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6122555.png)